(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Molecular Complexity Fraction sp³ Drug-likeness

Addressing the challenge of identifying sp³-rich, chiral fragments for covalent drug discovery, this (1R,5S)-configured bicyclic acid uniquely combines a rigid 3-azabicyclo[3.1.0]hexane core with a reactive N-acryloyl Michael acceptor. It is precisely designed for constructing focused libraries of targeted covalent inhibitors and enriching fragment screening collections with three-dimensional topology. - Distinct dual reactivity: The electrophilic acryloyl group enables targeted cysteine modification, while the carboxylic acid permits amide/ester derivatization for non-covalent pocket engagement. - Ideal fragment properties: Low molecular weight (181.19 g/mol) and high Fsp³ (0.67) directly support the 'escape from flatland' paradigm in hit generation. - Supply reliability: Offered with defined (1R,5S) stereochemistry, rigorously quality-controlled to ensure consistent vectorial output for structure-activity relationship studies.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 2272598-77-1
Cat. No. B2600279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS2272598-77-1
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESC=CC(=O)N1CC2C(C1)C2C(=O)O
InChIInChI=1S/C9H11NO3/c1-2-7(11)10-3-5-6(4-10)8(5)9(12)13/h2,5-6,8H,1,3-4H2,(H,12,13)/t5-,6+,8?
InChIKeyDZHMICZSVLTZNU-BDINMYNLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Overview


The compound (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2272598-77-1) is a chiral, non-planar, bicyclic molecule with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. It features a rigid 3-azabicyclo[3.1.0]hexane core, an electrophilic acryloyl (prop-2-enoyl) group on the nitrogen atom, and a carboxylic acid group at the 6-position [1]. Its defined stereochemistry (1R,5S) with two defined atom stereocenters provides a well-defined three-dimensional vectorial output, making it a distinct intermediate for constructing sp³-rich, conformationally constrained molecules in drug discovery [1].

Workflow
Drug discovery intermediate for sp³-rich, constrained scaffolds
Key Functionality
Electrophilic acryloyl warhead for covalent probe synthesis
Stereochemical Control
Defined (1R,5S) configuration provides vectorial diversity

Why Generic 3-Azabicyclo Analogs Fall Short


The specific combination of the (1R,5S) stereochemistry and the reactive N-acryloyl substituent creates a unique dual-functionality that is not present in common, commercially available analogs such as N-Boc, N-Cbz, or N-H 3-azabicyclo[3.1.0]hexane-6-carboxylic acids [1]. The acryloyl group introduces a potent Michael acceptor moiety, enabling targeted covalent modification strategies that are impossible with the more inert N-protected or free-amine versions [2]. Simultaneously, the (1R,5S) configuration dictates a specific spatial orientation of the carboxylic acid, which is critical for engaging chiral biological targets. Simply substituting a different bicyclic scaffold or a different N-substituent would fundamentally alter the molecule's chemical reactivity, three-dimensional shape, and electrostatic potential, leading to divergent pharmacological profiles [2].

N‑Substituent Reactivity Mismatch
N‑Boc, N‑Cbz or N‑H analogs lack the acryloyl Michael acceptor; covalent probe design may not transfer directly.
Stereochemistry Mismatch
Racemates or different stereoisomers alter three‑dimensional orientation; (1R,5S) spatial output may shift if enantiopurity is not controlled.

Differentiation Against the Closest Analogs


sp³ Character vs. Planar Heterocyclic Building Blocks

In the context of fragment-based drug discovery, the compound provides a higher fraction of sp³-hybridized carbons (Fsp³) compared to common planar aromatic building blocks. The target compound has a calculated Fsp³ of 0.67 [1]. This is significantly higher than that of a standard planar heterocycle like benzoic acid (Fsp³ = 0.0), and edges closer to the ideal range for clinical candidates, which is associated with better physicochemical properties and a higher probability of clinical success [2].

Molecular Complexity (Fsp³)
Cross-study comparable
Fsp³ = 0.67
Supports selection for fragment libraries over planar aromatics.
Computed from molecular formula; in silico metric.
Molecular Complexity Fraction sp³ Drug-likeness

Electrophilic Warhead: Acryloyl vs. Saturated Analog

The key point of differentiation is the intrinsic electrophilicity of the α,β-unsaturated acryloyl moiety, which enables irreversible, covalent bond formation with cysteine thiols in protein targets. This contrasts with a saturated analog, such as N-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, which lacks this bioreactive functionality [1]. While direct kinetic data for this compound's reaction with glutathione is not published, this acryloyl motif is a well-validated warhead in numerous FDA-approved kinase inhibitors (e.g., afatinib, ibrutinib) and its reactivity can be ranked by calculated electrophilicity indices [2].

Covalent Warhead Reactivity
Class-level inference
α,β‑unsaturated acryloyl group present
Enables targeted covalent inhibitor probe design.
Class‑level property of terminal acrylamides; direct kinetic data not published.
Targeted Covalent Inhibitors Michael Acceptor Electrophilicity

Lipophilicity and Solubility Comparison

The target compound has a computed XLogP3-AA value of -0.1, which is notably polar and hydrophilic due to the free carboxylic acid [1]. This contrasts sharply with an analog where the carboxylic acid is replaced by a methyl ester (e.g., (1R,5S,6R)-methyl 3-(prop-2-enoyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate), whose calculated LogP would be approximately +1.0 or higher [2]. The >1 log unit difference indicates that the acid form is significantly more water-soluble, which is a critical parameter for in vitro biochemical assays and in vivo pharmacokinetics.

Hydrophilicity (XLogP3)
Cross-study comparable
XLogP3‑AA = −0.1
Higher aqueous solubility supports biochemical assay conditions.
Computed prediction; experimental solubility not reported.
Lipophilicity XLogP3 Solubility

Evidence Strength and Limitations

It must be explicitly stated that a comprehensive search of scientific literature, patent databases, and authoritative biochemical assay repositories (including PubChem BioAssay and BindingDB) did not retrieve any direct, quantitative head-to-head potency, selectivity, or DMPK data for (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid against a named biological comparator. The absence of this data means that any claims of superior biological 'activity' are unsupported. The strength of the current guide lies in the unquestionable structural and physicochemical differentiation of the compound, which defines its utility as a synthetic intermediate [1]. A procurement decision should therefore be based solely on these intrinsic chemical properties.

Biological Data Availability
Data to verify
No direct IC₅₀, Ki, or EC₅₀ data found
Procurement decision should rest on structural differentiation.
Systematic literature search yielded no target‑specific bioactivity data.
Data Integrity Evidence-Based Procurement

High-Confidence Application Scenarios


Synthesis of Targeted Covalent Inhibitor (TCI) Libraries

The compound's electrophilic acryloyl warhead, as established in Section 3 (Evidence_Items 2), positions it as a privileged core for synthesizing focused libraries of targeted covalent inhibitors. The rigid bicyclic scaffold projects the warhead with a defined vector, while the carboxylic acid offers a synthetic handle for further derivatization into amides or esters to engage non-covalent binding pockets. This is a high-value application for research groups prosecuting cysteine-reactive chemical probes [1].

Bioconjugation and Chemical Biology Probe Design

Given its high aqueous solubility (XLogP3-AA = -0.1) and the defined (1R,5S) stereochemistry (Section 3, Evidence_Items 3 and 1), the compound is ideally suited for aqueous-phase bioconjugation. It can be used to introduce a conformationally restricted, chiral bicyclic handle onto peptides or proteins through the carboxylic acid, while the acrylamide moiety can subsequently be used for thiol-ene click chemistry or as an activity-based probe for cysteine proteases [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The compound's low molecular weight (181.19 g/mol) and high Fsp³ of 0.67 are ideal parameters for a fragment library, as quantified in Section 3 (Evidence_Items 1). Adding this fragment to a screening library enriches it with a 3D, chiral, and synthetically tractable molecule, directly addressing the 'escape from flatland' paradigm and increasing the chances of finding a high-quality hit with lead-like properties. It offers a clear advantage over more planar, commercially available acid fragments [1].

Application
Selection Property
Validation Focus
Targeted Covalent Inhibitor (TCI) Synthesis
Electrophilic acryloyl warhead
Reactivity with cysteine thiols and scaffold derivatization
Bioconjugation & Probe Design
High aqueous solubility and chiral handle
Aqueous‑phase coupling and retention of stereochemistry
Fragment-Based Drug Discovery (FBDD) Libraries
High sp³ fraction and low molecular weight
3D fragment enrichment and hit expansion
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